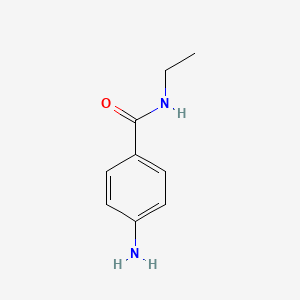

4-Amino-N-ethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROBNRGIMGTXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342014 | |

| Record name | 4-Amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89399-17-7 | |

| Record name | 4-Amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-N-ethylbenzamide

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-N-ethylbenzamide, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its structure, physical characteristics, and spectral properties, and includes detailed experimental protocols for its synthesis and characterization.

Chemical Identity and Physical Properties

This compound is a substituted benzamide derivative. Its core structure consists of a benzene ring substituted with an amino group and an ethylamido group at positions 4 and 1, respectively.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 89399-17-7 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.21 g/mol | [1] |

| Physical Form | Solid | [3] |

| Boiling Point | 369.9 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 177.5 °C (Predicted) | [4] |

| Density | 1.105 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.57 (Predicted) | [4] |

Note: Some physical properties are based on computational predictions due to the limited availability of experimental data.

Solubility:

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through the amidation of 4-aminobenzoic acid with ethylamine. The subsequent characterization involves a series of analytical techniques to confirm the structure and purity of the synthesized compound.

References

An In-depth Technical Guide on 4-Amino-N-ethylbenzamide

This guide provides a detailed overview of the fundamental physicochemical properties of 4-Amino-N-ethylbenzamide, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The essential molecular information for this compound has been determined and is summarized below. These data points are critical for a range of applications, from experimental design to computational modeling.

| Parameter | Value | Source |

| Molecular Formula | C9H12N2O | P&S Chemicals, ChemicalBook[1][2] |

| Molecular Weight | 164.2 g/mol | ChemicalBook[2] |

| CAS Number | 89399-17-7 | P&S Chemicals, ChemicalBook[1][2] |

This table provides a clear and concise summary of the key quantitative data for this compound.

Visualization of Molecular Identity

To illustrate the relationship between the compound's name and its core identifiers, the following diagram has been generated.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols for determining these values are standard in the field of analytical chemistry and are not detailed here.

References

4-Amino-N-ethylbenzamide solubility profile in organic solvents

An In-Depth Technical Guide on the Solubility Profile of 4-Amino-N-ethylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of this compound in organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide presents solubility data for the closely related parent compound, 4-aminobenzamide, to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining the precise solubility of this compound are provided, alongside a plausible synthetic route.

Predicted Solubility Profile

The molecular structure of this compound, featuring an aromatic amine, an amide linkage, and an N-ethyl group, suggests a molecule with moderate polarity. The presence of the amino and amide groups allows for hydrogen bonding, which will influence its solubility in protic solvents. The ethyl group, while increasing the nonpolar character compared to 4-aminobenzamide, is not expected to drastically reduce solubility in polar organic solvents. Based on the general principles of solubility, "like dissolves like," a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding interactions with the amino and amide groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be soluble as these solvents can act as hydrogen bond acceptors and effectively solvate the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have low solubility due to the significant polarity imparted by the amino and amide functional groups.

Quantitative Solubility Data (for 4-Aminobenzamide)

The following table summarizes the mole fraction solubility (x) of 4-aminobenzamide in various pure organic solvents at different temperatures. This data is derived from a study by an unnamed source and can be used as an estimate for the solubility behavior of this compound.[1] It is important to note that the N-ethyl substitution in this compound will likely influence its solubility, and for precise measurements, experimental determination is recommended.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) of 4-Aminobenzamide |

| Methanol | 283.15 | 0.0285 |

| 293.15 | 0.0412 | |

| 303.15 | 0.0589 | |

| 313.15 | 0.0832 | |

| 323.15 | 0.1165 | |

| Ethanol | 283.15 | 0.0136 |

| 293.15 | 0.0198 | |

| 303.15 | 0.0287 | |

| 313.15 | 0.0415 | |

| 323.15 | 0.0598 | |

| Isopropanol | 283.15 | 0.0075 |

| 293.15 | 0.0112 | |

| 303.15 | 0.0165 | |

| 313.15 | 0.0243 | |

| 323.15 | 0.0358 | |

| 1-Butanol | 283.15 | 0.0058 |

| 293.15 | 0.0088 | |

| 303.15 | 0.0131 | |

| 313.15 | 0.0195 | |

| 323.15 | 0.0289 | |

| Acetone | 283.15 | 0.0312 |

| 293.15 | 0.0458 | |

| 303.15 | 0.0665 | |

| 313.15 | 0.0952 | |

| 323.15 | 0.1349 | |

| Ethyl Acetate | 283.15 | 0.0042 |

| 293.15 | 0.0065 | |

| 303.15 | 0.0099 | |

| 313.15 | 0.0148 | |

| 323.15 | 0.0221 | |

| Acetonitrile | 283.15 | 0.0189 |

| 293.15 | 0.0275 | |

| 303.15 | 0.0398 | |

| 313.15 | 0.0573 | |

| 323.15 | 0.0815 |

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

This protocol describes a standard and reliable method for determining the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes.

-

Sample Collection and Preparation: Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the collected filtrate. Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation of Solubility: The solubility can be expressed in various units (e.g., g/L, mol/L, or mole fraction) based on the measured concentration and the density of the solvent.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Synthetic Pathway

A plausible and common method for the synthesis of this compound involves the amidation of a protected 4-aminobenzoic acid derivative with ethylamine, followed by deprotection.

Reaction Scheme:

-

Protection of the Amino Group: The amino group of 4-aminobenzoic acid is first protected to prevent it from reacting during the amidation step. A common protecting group is the Boc (tert-butyloxycarbonyl) group.

-

Amidation: The carboxylic acid of the protected 4-aminobenzoic acid is then activated, for example, by converting it to an acid chloride or by using a coupling agent (e.g., DCC, HOBt). The activated acid is then reacted with ethylamine to form the amide bond.

-

Deprotection: The protecting group is removed from the amino group to yield the final product, this compound. For the Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Caption: A plausible synthetic pathway for this compound.

References

The Ascendant Therapeutic Potential of 4-Amino-N-ethylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Amino-N-ethylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Derivatives of this versatile molecule have demonstrated significant potential in oncology and other therapeutic areas, primarily through their potent inhibitory effects on key enzymes involved in disease progression. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their anticancer and enzyme inhibitory properties. We present a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Biological Activities and Quantitative Data

This compound derivatives have been extensively investigated for their potential as anticancer agents and enzyme inhibitors. Their biological activity is often attributed to their ability to mimic endogenous substrates and interact with the active sites of key enzymes. The following tables summarize the quantitative biological data for a selection of these derivatives.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-(Arylaminomethyl)benzamide | HL-60 (promyelocytic leukemia) | 8.2 | [1] |

| 2 | 4-(Arylaminomethyl)benzamide | K-562 (chronic myelogenous leukemia) | 5.6 | [1] |

| 3 | 4-Methylbenzamide-Purine | K-562 (chronic myelogenous leukemia) | 2.27 | [2] |

| 4 | 4-Methylbenzamide-Purine | HL-60 (promyelocytic leukemia) | 1.42 | [2] |

| 5 | 4-Methylbenzamide-Purine | OKP-GS (renal carcinoma) | 4.56 | [2] |

| 6 | 4-[(Quinolin-4-yl)amino]benzamide | A/WSN/33 (H1N1) infected MDCK cells | 11.38 (EC50) | [3] |

Enzyme Inhibition

A primary mechanism of action for many this compound derivatives is the inhibition of key enzymes, such as DNA methyltransferases (DNMTs) and tyrosine kinases.

| Compound ID | Derivative Class | Target Enzyme | Inhibition Data | Reference |

| 7 | 4-Amino-N-(4-aminophenyl)benzamide | DNMT3A | 91% inhibition at 32 µM | [4] |

| 8 | 4-Amino-N-(4-aminophenyl)benzamide | DNMT3A | EC50 = 13 µM | [4] |

| 9 | 4-(Arylaminomethyl)benzamide | EGFR | 91% inhibition at 10 nM | [1] |

| 10 | 4-(Arylaminomethyl)benzamide | EGFR | 92% inhibition at 10 nM | [1] |

| 11 | 4-Methylbenzamide-Purine | PDGFRα | 36-45% inhibition at 1 µM | [2] |

| 12 | 4-Methylbenzamide-Purine | PDGFRβ | 36-45% inhibition at 1 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.

General Synthesis of this compound Derivatives

A common synthetic route to N-substituted 4-aminobenzamides involves the coupling of a substituted aniline with a 4-nitrobenzoyl chloride, followed by reduction of the nitro group.

Step 1: Amide Coupling

To a solution of an appropriate amine in a suitable solvent (e.g., tetrahydrofuran), an equimolar amount of 4-nitrobenzoyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature overnight. The resulting precipitate is filtered, washed, and dried to yield the N-substituted-4-nitrobenzamide intermediate.

Step 2: Nitro Group Reduction

The nitro-intermediate is dissolved in a solvent mixture (e.g., ethanol/water), and a reducing agent such as iron powder and a catalytic amount of acetic acid are added. The mixture is refluxed for several hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the desired 4-amino-N-substituted benzamide derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vitro DNA Methyltransferase (DNMT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DNMT enzymes.

-

Reaction Setup: The reaction is carried out in a 96-well plate. Each well contains the DNMT enzyme, a DNA substrate, and the test compound at various concentrations in an assay buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the methyl donor, S-adenosyl-L-methionine (SAM).

-

Incubation: The plate is incubated at 37°C for a defined period to allow for DNA methylation.

-

Detection: The level of DNA methylation is quantified using a specific antibody that recognizes 5-methylcytosine. The signal is typically detected using a colorimetric or fluorescence-based method.

-

Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

In Vitro Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific tyrosine kinase.

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the target kinase, a substrate peptide, and the test compound at various concentrations in a kinase buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at room temperature for a specified time.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ATP consumed.

-

Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their demonstrated ability to inhibit key enzymes such as DNA methyltransferases and tyrosine kinases provides a solid foundation for further investigation. The structure-activity relationship studies highlighted in the literature offer valuable insights for the rational design of more potent and selective inhibitors.

Future research efforts should focus on several key areas. A more comprehensive understanding of the specific signaling pathways modulated by these compounds is needed to elucidate their precise mechanisms of action and to identify potential biomarkers for patient stratification. The exploration of a wider range of derivatives with diverse substitutions on the benzamide scaffold could lead to the discovery of compounds with improved pharmacological properties, including enhanced potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of the most promising candidates. The continued investigation of this compound derivatives holds great promise for the development of next-generation targeted therapies.

References

- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-N-ethylbenzamide and its Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the medicinal chemistry of 4-Amino-N-ethylbenzamide and its derivatives. While this compound serves as a core scaffold, its derivatization has led to the discovery of potent modulators of key biological targets. This document details the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their applications in oncology, neuroscience, and infectious diseases. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this class of compounds.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a standard two-step procedure involving amide bond formation followed by the reduction of a nitro group.

A general workflow for the synthesis is presented below.

Caption: General synthetic pathway for 4-Amino-N-substituted benzamides.

Experimental Protocol: General Synthesis of 4-Amino-N-substituted Benzamides

This protocol is a representative procedure for the synthesis of 4-aminobenzamide derivatives.

Step 1: Synthesis of 4-Nitro-N-substituted benzamide

-

Dissolve the desired amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 4-Amino-N-substituted benzamide

-

Dissolve the 4-nitro-N-substituted benzamide (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Add 10% Palladium on carbon (Pd/C) catalyst and stir the mixture under a hydrogen atmosphere until the reaction is complete (as monitored by TLC).

-

Metal-mediated Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) and heat the mixture to reflux.

-

-

After completion, filter the reaction mixture (if using a solid catalyst).

-

Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) if an acidic reducing agent was used.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown significant potential in several therapeutic areas. The following sections detail their activity as anticancer, anticonvulsant, and antimicrobial agents.

Anticancer Activity

Benzamide derivatives have been extensively investigated as anticancer agents, primarily as inhibitors of histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP), and epidermal growth factor receptor (EGFR).

HDAC inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering the acetylation state of histones and other proteins, leading to changes in gene expression.

Spectroscopic Profile of 4-Amino-N-ethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Amino-N-ethylbenzamide, a key chemical intermediate in pharmaceutical synthesis. This document compiles predicted and experimental data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to facilitate compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some data is derived from direct experimental findings for closely related analogs, other values are predicted based on established spectroscopic principles and data from similar compounds such as 4-aminobenzamide and N-ethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.6 | Doublet | 2H | Ar-H (ortho to NH₂) |

| ~5.8 | Broad Singlet | 2H | Ar-NH₂ |

| ~3.3 | Quartet | 2H | -CH₂-CH₃ |

| ~1.1 | Triplet | 3H | -CH₂-CH₃ |

| ~8.1 | Broad Singlet | 1H | -NH- |

Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide) |

| ~152 | Ar-C-NH₂ |

| ~129 | Ar-C-H (ortho to C=O) |

| ~122 | Ar-C-C=O |

| ~113 | Ar-C-H (ortho to NH₂) |

| ~40 | -CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |

| 3030 | Medium | Aromatic C-H stretching |

| 2975-2850 | Medium | Aliphatic C-H stretching |

| 1640 | Strong | C=O stretching (Amide I) |

| 1600 | Medium | N-H bending (Amine) |

| 1550 | Medium | N-H bending (Amide II) |

| 1300-1000 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular Ion) |

| 120 | [M - C₂H₄N]⁺ |

| 92 | [H₂N-C₆H₄-C≡O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis is performed using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure with its proposed mass spectrometry fragmentation pathway.

The Cutting Edge: 4-Amino-N-ethylbenzamide Derivatives as Potent Enzyme Inhibitors in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 4-amino-N-ethylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the synthesis, quantitative inhibitory data, and experimental evaluation of these derivatives against key enzymatic targets implicated in a range of pathologies, including oncology and inflammatory diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and characterization of novel therapeutic agents.

Overview of this compound Derivatives as Enzyme Inhibitors

Derivatives of this compound have demonstrated significant inhibitory activity against several important classes of enzymes, primarily by mimicking endogenous substrates or cofactors. Their structural versatility allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on three major classes of enzymes targeted by these derivatives: Histone Deacetylases (HDACs), Tyrosine Kinases, and Poly(ADP-ribose) Polymerases (PARPs).

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activities of representative this compound and related benzamide derivatives against their respective enzyme targets. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor.

Table 1: Inhibitory Activity of Benzamide Derivatives against Histone Deacetylases (HDACs)

| Compound | Target HDAC Isoform | IC50 (nM) | Reference |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 | [1][2] |

| HDAC2 | 260.7 | [1][2] | |

| HDAC3 | 255.7 | [1][2] | |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 | [3][4] |

| Compound 7j (a benzamide derivative) | HDAC1 | 650 | [5] |

| HDAC2 | 780 | [5] | |

| HDAC3 | 1700 | [5] |

Table 2: Inhibitory Activity of Benzamide Derivatives against Tyrosine Kinases

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Analogue 13 (4-(aminomethyl)benzamide derivative) | K562 | 5.6 | [6] |

| Analogue 10 (4-(aminomethyl)benzamide derivative) | HL60 | 8.2 | [6] |

| Analogue 15 (4-(aminomethyl)benzamide derivative) | HL60 | 5.6 | [6] |

| Compound 7 (4-methylbenzamide derivative) | K562 | 2.27 | [7][8] |

| HL-60 | 1.42 | [7][8] | |

| Compound 10 (4-methylbenzamide derivative) | K562 | 2.53 | [7][8] |

| HL-60 | 1.52 | [7][8] |

Table 3: Inhibitory Activity of Benzamide Derivatives against Poly(ADP-ribose) Polymerases (PARPs)

| Compound | Target PARP Isoform | IC50 (µM) | Reference |

| 4-(4-cyanophenoxy)benzamide | PARP10 | - | [9] |

| 3-(4-carbamoylphenoxy)benzamide | PARP10 | - | [9] |

| Compound 28d (hydroxybenzamide derivative) | PARP-1 | 3.2 | [4] |

Note: The IC50 values presented are compiled from various literature sources and may vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative benzamide derivatives and the in vitro assays used to determine their enzyme inhibitory activity.

General Synthesis of 4-Amino-N-substituted Benzamide Derivatives

The synthesis of 4-amino-N-substituted benzamides typically involves a two-step process: amide bond formation followed by the reduction of a nitro group.[10]

Step 1: Amide Coupling

-

Starting Materials: 4-Nitrobenzoyl chloride and the desired substituted aniline.

-

Procedure:

-

Dissolve the substituted aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled mixture.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess base, and a basic solution (e.g., saturated NaHCO3) to remove any unreacted acid chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-(substituted phenyl)-4-nitrobenzamide by recrystallization or column chromatography.

-

Step 2: Nitro Group Reduction

-

Starting Material: The N-(substituted phenyl)-4-nitrobenzamide from Step 1.

-

Procedure:

-

Dissolve the nitro compound (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Alternatively, a reducing agent such as iron powder in the presence of an acid like acetic acid or ammonium chloride can be used.[10]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired 4-amino-N-substituted benzamide.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

In Vitro Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a recombinant HDAC enzyme.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing Trichostatin A as a stop reagent and trypsin)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well black microplate, add the following to each well:

-

HDAC Assay Buffer

-

Test compound at various concentrations (or DMSO for the control)

-

Diluted recombinant HDAC enzyme

-

-

Gently mix and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

-

Recombinant human tyrosine kinase (e.g., EGFR, Abl)

-

Kinase-specific peptide substrate

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 2 mM MnCl2)

-

ATP

-

Test compound (dissolved in DMSO)

-

Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well white microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in Kinase Assay Buffer.

-

In a 96-well white microplate, add the following to each well:

-

Kinase Assay Buffer

-

Test compound at various concentrations (or DMSO for control)

-

Recombinant tyrosine kinase

-

Peptide substrate

-

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP to drive a luciferase reaction.

-

Measure the luminescence using a luminometer.

-

A higher light signal indicates a lower kinase activity (i.e., higher inhibition).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value as described for the HDAC assay.

This assay quantifies the amount of poly(ADP-ribose) (PAR) synthesized by PARP in the presence of an inhibitor.

Materials:

-

Recombinant human PARP enzyme (e.g., PARP-1, PARP-2)

-

Histone-coated 96-well plate

-

PARP Assay Buffer

-

Activated DNA

-

NAD+ (biotinylated)

-

Test compound (dissolved in DMSO)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H2SO4)

-

Microplate reader with absorbance capabilities (450 nm)

Procedure:

-

Prepare serial dilutions of the test compound in PARP Assay Buffer.

-

To the histone-coated wells, add the PARP Assay Buffer, activated DNA, and the test compound at various concentrations (or DMSO for control).

-

Add the recombinant PARP enzyme to all wells except the blank.

-

Initiate the reaction by adding biotinylated NAD+ to all wells.

-

Incubate the plate for 1 hour at room temperature.

-

Wash the plate several times with a wash buffer (e.g., PBST) to remove unbound reagents.

-

Add diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate again to remove unbound conjugate.

-

Add the HRP substrate to each well and incubate until a color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

A lower absorbance value indicates a lower amount of PAR synthesis (i.e., higher inhibition).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[12]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by these inhibitors and the experimental workflows for their evaluation are provided below using Graphviz (DOT language).

Signaling Pathways

Caption: HDAC inhibition leads to histone hyperacetylation and gene expression.

Caption: Tyrosine kinase inhibitors block downstream signaling pathways.

Caption: PARP inhibition leads to synthetic lethality in HR-deficient cells.

Experimental Workflows

Caption: General workflow for the synthesis of 4-amino-N-substituted benzamides.

Caption: General workflow for in vitro enzyme inhibition assays.

References

- 1. Linking signaling pathways to histone acetylation dynamics in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]

- 4. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Diverse Pharmacology of 4-Amino-N-ethylbenzamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-N-ethylbenzamide scaffold has emerged as a versatile pharmacophore, yielding analogs with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these compounds, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying signaling pathways.

Anticonvulsant Activity

A series of 4-aminobenzamides has been investigated for their potential as anticonvulsant agents. Notably, the introduction of a second aromatic ring, as seen in d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, has demonstrated significant activity against maximal electroshock seizures (MES) in preclinical models.[1]

Quantitative Data: Anticonvulsant Activity

| Compound | Test | ED50 (mg/kg, ip) | TD50 (mg/kg, ip) | Protective Index (TD50/ED50) | Reference |

| 4-amino-N-amylbenzamide | MES | 42.98 | - | - | [1] |

| 4-amino-N-cyclohexylbenzamide | MES | - | - | 2.8 | [1] |

| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | MES | 18.02 | 170.78 | 9.5 | [1] |

Experimental Protocols

This protocol is a standard method for inducing tonic-clonic seizures to screen for anticonvulsant activity.

-

Animal Model: Male mice are used for this assay.

-

Compound Administration: Test compounds are administered intraperitoneally (ip) at varying doses. A vehicle control group receives the vehicle solution.

-

Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: The mice are observed for the presence or absence of a tonic hind limb extension seizure.

-

Data Analysis: The dose at which 50% of the animals are protected from the tonic extension seizure (ED50) is calculated using probit analysis.

This assay assesses motor coordination and potential neurological toxicity of the test compounds.

-

Apparatus: A rotating rod (rotorod) with a set speed (e.g., 6-10 rpm).

-

Animal Training: Mice are trained to remain on the rotating rod for a specific duration (e.g., 1-2 minutes) before the test.

-

Compound Administration: Test compounds are administered at various doses.

-

Testing: At peak effect time, mice are placed on the rotorod, and their ability to remain on the rod for the predetermined time is recorded.

-

Data Analysis: The dose at which 50% of the animals fail to remain on the rod for the set time (TD50) is determined.

Experimental Workflow

Antitumor Activity

This compound analogs have demonstrated promising antitumor activity through multiple mechanisms, including the inhibition of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).

Histone Deacetylase (HDAC) Inhibition

Certain benzamide derivatives act as HDAC inhibitors, which can lead to the re-expression of tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: HDAC Inhibition

| Compound | Target | IC50 (nM) | Reference |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 | [2] |

| HDAC2 | 260.7 | [2] | |

| HDAC3 | 255.7 | [2] | |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC1 | 842.80 | [3] |

| HDAC2 | 949.15 | [3] | |

| HDAC3 | 95.48 | [3] |

Experimental Protocols

This assay is a common method to determine the inhibitory potency of compounds against specific HDAC isoforms.

-

Reagents: Recombinant human HDAC enzymes, a fluorogenic HDAC substrate, assay buffer, and a developer solution.

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Assay Procedure:

-

In a 96-well plate, add the HDAC enzyme to the assay buffer.

-

Add the diluted test compound or vehicle control and pre-incubate.

-

Initiate the reaction by adding the fluorogenic substrate and incubate at 37°C.

-

Stop the reaction and add the developer solution, which cleaves the deacetylated substrate to release a fluorophore.

-

-

Data Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

-

Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway of HDAC Inhibition

DNA Methyltransferase (DNMT) Inhibition

Analogs based on the 4-amino-N-phenylbenzamide framework have been designed as inhibitors of DNA methyltransferases, enzymes that play a crucial role in epigenetic gene silencing. By inhibiting DNMTs, these compounds can reactivate silenced tumor suppressor genes.[4]

Experimental Protocol

This assay measures the ability of a compound to inhibit the activity of DNMT enzymes.

-

Reagents: Recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A), a DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites), S-adenosyl-L-methionine (SAM) as a methyl donor, and a detection system.

-

Assay Procedure:

-

Immobilize the DNA substrate onto a microplate well.

-

Add the DNMT enzyme and the test compound at various concentrations.

-

Initiate the methylation reaction by adding SAM.

-

After incubation, wash the wells and add a capture antibody that specifically recognizes 5-methylcytosine.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.

-

-

Data Measurement: Measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of DNMT inhibition and determine the IC50 value.

Signaling Pathway of DNMT Inhibition

Monoamine Oxidase-B (MAO-B) Inhibition

Analogs of N-(2-aminoethyl)benzamide have been synthesized and identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B).[5][6] MAO-B is a key enzyme in the metabolism of amine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Experimental Protocol

This assay measures the inhibition of MAO-B activity.

-

Reagents: Recombinant human MAO-B enzyme, a specific MAO-B substrate (e.g., benzylamine or tyramine), a probe that detects H2O2 (a byproduct of the MAO reaction), and an inhibitor control (e.g., selegiline).

-

Assay Procedure:

-

In a 96-well plate, add MAO-B assay buffer, the probe, and the MAO-B enzyme.

-

Add the test compound or inhibitor control and incubate.

-

Initiate the reaction by adding the MAO-B substrate.

-

-

Data Measurement: Measure the fluorescence at regular intervals.

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Signaling Pathway of MAO-B Inhibition

Neurokinin-2 (NK2) Receptor Antagonism

4-Amino-2-(aryl)-butylbenzamides and their conformationally constrained analogs have been identified as potent antagonists of the human neurokinin-2 (NK2) receptor.[7] The NK2 receptor is involved in various physiological processes, including smooth muscle contraction and inflammation.

Experimental Protocol

This assay determines the affinity of a compound for the NK2 receptor.

-

Reagents: Cell membranes prepared from cells expressing the human NK2 receptor, a radiolabeled ligand (e.g., [³H]-SR48968), and assay buffer.

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with the radiolabeled ligand in the presence of various concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

-

Data Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

Signaling Pathway of NK2 Receptor Antagonism

Epidermal Growth Factor Receptor (EGFR) Inhibition

A novel 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Quantitative Data: EGFR Inhibition

| Compound | Target | IC50 (µM) | Reference |

| 4-Aryloxy-5-benzamidopyrimidines | EGFR | 1.05-5.37 | [8] |

Experimental Protocol

This assay measures the direct inhibitory effect of a compound on the kinase activity of EGFR.

-

Reagents: Recombinant human EGFR kinase domain, a peptide substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

In a 96-well plate, add the EGFR enzyme and the test compound at various concentrations.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

After incubation, add a reagent to stop the reaction and deplete the remaining ATP.

-

Add a second reagent to convert the produced ADP to ATP and generate a luminescent signal.

-

-

Data Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of EGFR kinase inhibition and determine the IC50 value.

Signaling Pathway of EGFR Inhibition

References

- 1. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-N-ethylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminobenzoic acid (PABA) and its derivatives are of significant interest in medicinal chemistry and drug development. N-substituted aminobenzamides, in particular, have been investigated for a range of biological activities. The synthesis of 4-Amino-N-ethylbenzamide from 4-aminobenzoic acid is a key transformation that allows for the exploration of structure-activity relationships within this class of compounds. This document provides detailed protocols for the synthesis of this compound using common and efficient amide coupling reagents. The methodologies are designed to be reproducible and scalable for applications in research and drug discovery settings.

The formation of the amide bond between 4-aminobenzoic acid and ethylamine is typically achieved through the use of coupling agents that activate the carboxylic acid group, facilitating nucleophilic attack by the amine. This approach avoids the direct reaction of the acid and amine, which can be inefficient. Herein, we describe two robust protocols utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Data Presentation

The following tables summarize the key reagents and representative quantitative data for the synthesis of this compound. The data is based on typical results for analogous amidation reactions.

Table 1: Key Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purpose |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | Starting material |

| Ethylamine (as hydrochloride or solution) | C₂H₅NH₂ | 45.08 | Amine source |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | 155.25 | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | Additive to prevent racemization and improve efficiency |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling agent |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous reaction solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction solvent |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous solution for work-up |

| Brine | NaCl (aq) | - | Aqueous solution for work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent |

Table 2: Representative Reaction Parameters and Outcomes

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |

| Coupling System | EDC / HOBt | HATU / DIPEA |

| Solvent | DMF or DCM | DMF |

| Base | DIPEA | DIPEA |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 2-4 hours |

| Representative Yield | 85-95% | 90-98% |

| Representative Purity (by LC-MS) | >95% | >98% |

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Data |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not available in searched literature. Expected to be a solid at room temperature. |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted: δ ~7.6 (d, 2H), ~6.5 (d, 2H), ~5.5 (s, 2H, NH₂), ~3.2 (q, 2H), ~1.1 (t, 3H). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted: δ ~167 (C=O), ~152 (C-NH₂), ~129 (Ar-CH), ~124 (Ar-C), ~113 (Ar-CH), ~34 (CH₂), ~15 (CH₃). |

| IR (KBr, cm⁻¹) | Predicted: ~3400-3200 (N-H stretching), ~1630 (C=O stretching, Amide I), ~1590 (N-H bending), ~1520 (Amide II). |

Note: Spectroscopic data are predicted based on the chemical structure and data for analogous compounds as specific experimental data was not found in the search results.

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC/HOBt

This protocol outlines the amidation of 4-aminobenzoic acid with ethylamine using EDC as the coupling agent and HOBt as an additive to improve efficiency and minimize side reactions.

Materials:

-

4-Aminobenzoic acid

-

Ethylamine hydrochloride

-

EDC

-

HOBt

-

DIPEA

-

Anhydrous DMF

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a stirred solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C, add HOBt (1.1 eq) and EDC (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.

-

Add ethylamine hydrochloride (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Synthesis of this compound using HATU

This protocol utilizes the highly efficient coupling reagent HATU for the amidation reaction, which often results in shorter reaction times and higher yields.

Materials:

-

4-Aminobenzoic acid

-

Ethylamine hydrochloride

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.1 eq) to the reaction mixture and stir for 15-30 minutes for pre-activation.

-

Add ethylamine hydrochloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for N-acylation of 4-Amino-N-ethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental chemical transformation in organic synthesis and drug discovery. The introduction of an acyl group to an amino functionality can significantly modulate the physicochemical and pharmacological properties of a molecule. This application note provides detailed protocols for the N-acylation of 4-Amino-N-ethylbenzamide, a versatile building block in medicinal chemistry. The resulting N-acyl derivatives have potential applications as enzyme inhibitors, signaling pathway modulators, and intermediates for the synthesis of more complex bioactive molecules. The protocols provided herein describe two common and effective methods for N-acylation: reaction with an acyl chloride and coupling with a carboxylic acid.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound with acetyl chloride and benzoic acid. Please note that actual yields and specific spectral data may vary depending on the specific acylating agent used and reaction conditions.

| Product Name | Acylating Agent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| N-(4-(ethylcarbamoyl)phenyl)acetamide | Acetyl Chloride | 85-95 | 188-190 | 10.1 (s, 1H), 7.6 (d, 2H), 7.5 (d, 2H), 3.4 (q, 2H), 2.1 (s, 3H), 1.2 (t, 3H) | 3300 (N-H), 1680 (C=O, amide), 1660 (C=O, amide) | [M+H]⁺ 207.1 |

| N-(4-(ethylcarbamoyl)phenyl)benzamide | Benzoic Acid/EDC | 80-90 | 215-217 | 10.3 (s, 1H), 8.0 (d, 2H), 7.8 (d, 2H), 7.5-7.6 (m, 5H), 3.4 (q, 2H), 1.2 (t, 3H) | 3310 (N-H), 1675 (C=O, amide), 1655 (C=O, amide) | [M+H]⁺ 269.1 |

Note: The spectral data provided are hypothetical and representative for the class of compounds.

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chloride (e.g., Acetyl Chloride)

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.[1]

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to obtain the desired N-acyl-4-amino-N-ethylbenzamide.

Protocol 2: N-Acylation using Carboxylic Acid and a Coupling Agent

This protocol outlines the N-acylation of this compound with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.

Materials:

-

This compound

-

Carboxylic acid (e.g., Benzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Add EDC (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM or DMF.

-

Add the solution of this compound to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Visualization of Concepts

The following diagrams illustrate the experimental workflow and the logical relationship of N-acylation in the context of drug development.

Caption: General experimental workflows for the N-acylation of this compound.

Caption: Role of N-acylation in modifying compound properties for drug development.

References

Application Note: HPLC Method for the Quantification of 4-Amino-N-ethylbenzamide

Introduction

4-Amino-N-ethylbenzamide is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other organic molecules. Accurate and reliable analytical methods are crucial for its quantification and purity assessment, particularly in research, development, and quality control settings. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is a nonpolar C18 column, and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. This compound, being a moderately polar compound, is retained on the column and subsequently eluted by the mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (AR grade)

-

2. Preparation of Solutions

-

Mobile Phase Preparation (20 mM Potassium Dihydrogen Phosphate Buffer, pH 3.0):

-

Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

-

Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Add about 15 mL of diluent and sonicate to dissolve.

-

Make up the volume to 25 mL with the diluent.

-

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1 - 100 µg/mL.

3. Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in the diluent to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

4. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[2]

-

Specificity: The specificity of the method was evaluated by analyzing a blank (diluent) and a placebo sample. No interfering peaks were observed at the retention time of this compound.

-

Linearity: The linearity was established by analyzing a series of six concentrations of the standard solution ranging from 1 to 100 µg/mL. The correlation coefficient (R²) was found to be > 0.999.

-

Accuracy (Recovery): The accuracy was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was found to be within 98.0 - 102.0%.

-

Precision:

-

System Precision: The system precision was evaluated by six replicate injections of a standard solution, and the relative standard deviation (%RSD) of the peak areas was calculated.

-

Method Precision: The method precision was assessed by analyzing six independent sample preparations. The %RSD was found to be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was determined to be the concentration with an S/N ratio of 3:1, and the LOQ was determined to be the concentration with an S/N ratio of 10:1.

-

Robustness: The robustness of the method was evaluated by intentionally varying critical parameters such as the mobile phase composition (±2%), pH of the mobile phase (±0.2), and column temperature (±2°C). The method was found to be robust for these small variations.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 7500 |

| %RSD of Peak Areas | ≤ 2.0% | 0.8% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | 0.9995 |

| Accuracy (% Recovery) | 99.5% - 101.2% |

| Precision (%RSD) | < 1.5% |

| LOD | 0.2 µg/mL |

| LOQ | 0.6 µg/mL |

| Retention Time | Approximately 5.2 min |

Mandatory Visualization

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for the NMR Characterization of 4-Amino-N-ethylbenzamide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation and purity assessment of small molecules. This document provides a detailed guide to the ¹H NMR and ¹³C NMR characterization of 4-Amino-N-ethylbenzamide. The presented data is predicted based on established principles of NMR spectroscopy and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and general chemical shift principles.[1][2][3][4][5][6][7]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.65 | Doublet | ~8.5 | 2H | Ar-H (ortho to C=O) |

| ~6.65 | Doublet | ~8.5 | 2H | Ar-H (ortho to NH₂) |

| ~6.20 | Broad Singlet | - | 1H | N-H (amide) |

| ~4.10 | Broad Singlet | - | 2H | NH₂ (amino) |

| ~3.45 | Quartet | ~7.2 | 2H | -CH₂- (ethyl) |

| ~1.25 | Triplet | ~7.2 | 3H | -CH₃ (ethyl) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (amide) |

| ~150.0 | Ar-C (para to C=O) |

| ~129.0 | Ar-C (ortho to C=O) |

| ~124.0 | Ar-C (ipso to C=O) |

| ~114.0 | Ar-C (ortho to NH₂) |

| ~39.0 | -CH₂- (ethyl) |

| ~15.0 | -CH₃ (ethyl) |

Experimental Protocols

A generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below. This protocol is based on standard laboratory procedures for small organic molecules.[8][9][10][11]

I. Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[8]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[9][11]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9][11]

-

Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[11] This step is crucial for achieving good spectral resolution.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[8]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Spectrometer Setup and Data Acquisition

The following are general parameters that can be adapted for different NMR spectrometers.

-

Instrument Initialization: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: Typically around 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program is standard to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[8]

-

Relaxation Delay: A delay of 2 seconds is a good starting point.

-

Acquisition Time: Typically around 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 220 ppm is generally used.[7]

-

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).[9] If an internal standard like TMS was used, set its peak to 0 ppm.

-